molecular formula C11H22N2 B1524368 2-Ethyl-2,8-diazaspiro[5.5]undecane CAS No. 1083216-68-5

2-Ethyl-2,8-diazaspiro[5.5]undecane

Cat. No.: B1524368
CAS No.: 1083216-68-5
M. Wt: 182.31 g/mol
InChI Key: VBSFDWZWDAXBML-UHFFFAOYSA-N
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Description

2-Ethyl-2,8-diazaspiro[5.5]undecane is a heterocyclic organic compound characterized by a spirocyclic structure.

Mechanism of Action

Target of Action

The primary target of 2-Ethyl-2,8-diazaspiro[5.5]undecane is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR is a type of protein in the brain that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

This compound acts as a potent competitive antagonist at the GABAAR . This means it competes with GABA for the same binding site on the receptor, thereby reducing the effect of GABA. This can lead to an increase in neuronal activity, as GABA normally acts to reduce neuronal excitability.

Biochemical Pathways

The action of this compound on the GABAAR affects the GABAergic signaling pathway. This pathway is involved in a variety of physiological processes, including the regulation of neuronal excitability, the modulation of the sleep-wake cycle, and the control of muscle tone .

Pharmacokinetics

The pharmacokinetic properties of 2-Ethyl-2,8-diazaspiro[5It has been reported that 2-ethyl-2,8-diazaspiro[55]undecane exhibits low cellular membrane permeability , which could influence its bioavailability and distribution within the body.

Result of Action

The antagonistic action of this compound at the GABAAR can result in increased neuronal activity. This could potentially lead to a variety of effects, depending on the specific neuronal circuits involved. For example, it could potentially lead to increased alertness or anxiety, or it could interfere with normal sleep patterns .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other substances that also bind to the GABAAR could influence the effectiveness of this compound. Additionally, factors that affect the integrity of cellular membranes, such as the presence of certain drugs or diseases, could potentially influence the permeability of this compound and thus its pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2,8-diazaspiro[5.5]undecane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of linear precursors containing nitrogen atoms. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2,8-diazaspiro[5.5]undecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the spirocyclic structure .

Scientific Research Applications

2-Ethyl-2,8-diazaspiro[5.5]undecane has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying spirocyclic chemistry.

    Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions.

    Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

2-Ethyl-2,8-diazaspiro[5.5]undecane can be compared with other spirocyclic compounds, such as:

    2-Methyl-2,8-diazaspiro[5.5]undecane: Similar in structure but with a methyl group instead of an ethyl group.

    Spiro[5.5]undecane derivatives with 1,3-dioxane or 1,3-dithiane rings: These compounds exhibit different stereochemistry and conformational properties.

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of ethyl and diaza groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-ethyl-2,8-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-2-13-8-4-6-11(10-13)5-3-7-12-9-11/h12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSFDWZWDAXBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2(C1)CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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